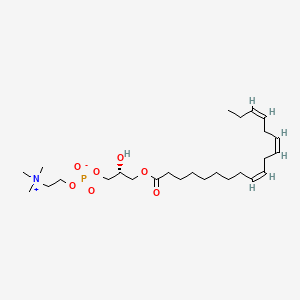
LysoPC(18:3)
Descripción
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as lysophosphatidylcholine 18:3, is a lysophospholipid. It is a monoglycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site. This compound is characterized by the presence of an 18-carbon fatty acid chain with three cis double bonds at positions 9, 12, and 15. It is a metabolite found in human blood and has significant biological roles .
Propiedades
Fórmula molecular |
C26H48NO7P |
|---|---|
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h6-7,9-10,12-13,25,28H,5,8,11,14-24H2,1-4H3/b7-6-,10-9-,13-12-/t25-/m1/s1 |
Clave InChI |
WKQNRCYKYCKESD-YVHLTTHBSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Descripción física |
Solid |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the enzymatic hydrolysis of phosphatidylcholine. This process can be catalyzed by phospholipase A2, which selectively removes one of the fatty acid chains from phosphatidylcholine, resulting in the formation of lysophosphatidylcholine .
Industrial Production Methods
Industrial production of [(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate often involves the extraction of phosphatidylcholine from natural sources such as egg yolk, soybeans, and other plant and animal tissues. The extracted phosphatidylcholine is then subjected to enzymatic hydrolysis to produce lysophosphatidylcholine .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bond between the glycerol backbone and the fatty acid chain can be hydrolyzed, resulting in the formation of glycerophosphocholine and free fatty acids.
Substitution: The phosphorylcholine moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent complete degradation of the compound.
Hydrolysis: Hydrolysis reactions can be catalyzed by acids, bases, or enzymes such as phospholipase A2.
Substitution: Substitution reactions often require specific catalysts or reagents to facilitate the exchange of the phosphorylcholine moiety.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerophosphocholine and free fatty acids.
Substitution: Various lysophospholipid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of lysophospholipids in various chemical reactions.
Biology: It serves as a biomarker for various physiological and pathological conditions, including inflammation and cardiovascular diseases.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the formulation of pharmaceuticals and cosmetics due to its emulsifying properties
Mecanismo De Acción
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects through several mechanisms:
Cell Signaling: It acts as a signaling molecule, modulating the activity of various enzymes and receptors involved in cell signaling pathways.
Membrane Dynamics: It influences the fluidity and permeability of cell membranes, affecting various cellular processes.
Gene Expression: It can regulate gene expression by modulating the activity of transcription factors such as NF-kappa B and peroxisome proliferator-activated receptors (PPARs).
Comparación Con Compuestos Similares
Similar Compounds
LysoPC(181): Contains a single double bond in the fatty acid chain.
LysoPC(182): Contains two double bonds in the fatty acid chain.
LysoPC(180): Contains no double bonds in the fatty acid chain.
Uniqueness
[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its three cis double bonds, which confer distinct structural and functional properties. These double bonds influence its reactivity, interaction with biological membranes, and role in cell signaling compared to other lysophosphatidylcholines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


